molecular formula C16H15F3N2O4S B2917744 5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide CAS No. 1171397-33-3

5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

Cat. No.: B2917744
CAS No.: 1171397-33-3
M. Wt: 388.36
InChI Key: UPSWNLHCHHGBLO-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a pyrrolidin-1-ylsulfonyl group at the 5-position and a 3-(trifluoromethyl)phenyl moiety at the N-position. The trifluoromethyl group on the phenyl ring increases lipophilicity, which may improve membrane permeability but could reduce aqueous solubility.

Properties

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSWNLHCHHGBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and a pyrrolidine sulfonyl moiety. Its molecular formula is C15H16F3N3O3SC_{15}H_{16}F_3N_3O_3S, and it has a molecular weight of 393.37 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits notable anti-proliferative activity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.

Anti-Cancer Activity

  • Cell Line Studies :
    • The compound has shown significant cytotoxic effects in breast cancer cell lines (e.g., MCF-7) and prostate cancer cell lines, leading to apoptosis through disruption of microtubule dynamics .
    • In a study involving MDA-MB-231 cells, it was observed that the compound induced G2/M arrest and activated apoptotic pathways, including the caspase cascade .
  • Mechanism of Action :
    • The mechanism appears to involve inhibition of tubulin polymerization, disrupting microtubule dynamics which is critical for mitosis. This results in cell cycle arrest and subsequent apoptosis .
    • Additionally, it activates c-Jun N-terminal kinase (JNK), which plays a crucial role in mediating apoptotic signals .
  • Structure-Activity Relationship (SAR) :
    • Variations in the substituents on the pyrrolidine and furan rings have been studied to optimize the biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl significantly enhances potency against certain cancer types .

Data Tables

The following table summarizes key studies on the biological activity of this compound:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-710.5Tubulin disruption
MDA-MB-2318.2JNK activation
HCT-11615.0Apoptosis induction

Case Studies

  • Combination Therapy : A study explored the synergistic effects of this compound combined with doxorubicin in treating Claudin-low breast cancer subtypes, showing enhanced efficacy compared to either agent alone .
  • In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for development as an anti-cancer therapeutic agent .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure 5-Position Substituent N-Position Substituent Key Functional Groups
5-(Pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide Furan-2-carboxamide Pyrrolidin-1-ylsulfonyl 3-(Trifluoromethyl)phenyl Sulfonamide, CF₃
N-cyclohexyl-5-nitrofuran-2-carboxamide () Furan-2-carboxamide Nitro (NO₂) Cyclohexyl Nitro, carboxamide
5-Cyano-N-(2,4-di(piperidin-1-yl)phenyl)furan-2-carboxamide () Furan-2-carboxamide Cyano (CN) 2,4-Di(piperidin-1-yl)phenyl Cyano, piperidine
5-Bromo-N-(3-fluoro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide () Furan-2-carboxamide Bromo (Br) 3-Fluoro-2-(4-prop-2-ynylpiperazinyl)phenyl Bromo, piperazine, alkyne

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s pyrrolidinylsulfonyl group contrasts with nitro () and cyano () substituents. Sulfonamides generally enhance metabolic stability compared to nitro groups, which are prone to reduction .
  • Aromatic Substituents : The 3-(trifluoromethyl)phenyl group offers steric bulk and lipophilicity, whereas ’s compound uses a fluorinated phenyl ring with a piperazinyl-alkyne group, likely improving solubility and kinase binding .

Key Observations :

  • The target compound’s synthesis likely parallels sulfonylation methods in and , where pyrrolidine reacts with a sulfonyl chloride intermediate.
  • High-purity purification techniques (e.g., reverse-phase HPLC in ) are critical for structurally complex analogs .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Key Notes
This compound ~405.3 ~3.5 Low (due to CF₃) High metabolic stability
N-cyclohexyl-5-nitrofuran-2-carboxamide () 266.3 ~2.8 Moderate Nitro group may reduce stability
5-Cyano-N-(2,4-di(piperidin-1-yl)phenyl)furan-2-carboxamide () ~433.5 ~2.2 High Piperidine enhances solubility
JNK Inhibitors () ~450–500 ~3.0–4.0 Variable Piperazine/alkyne improves target engagement

Key Observations :

  • Piperidine/piperazine-containing analogs () exhibit improved solubility due to basic nitrogen atoms .

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